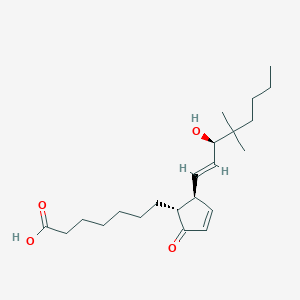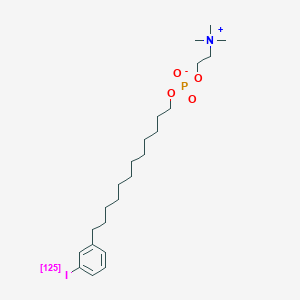
4'-Fluoro-2-phenylacetophenone
Übersicht
Beschreibung
4’-Fluoro-2-phenylacetophenone is a chemical compound . It is used in the preparation and evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors . Its molecular formula is C14H11FO .
Synthesis Analysis
The continuous flow reaction system is adopted for continuously preparing the 4’ -fluoro-2-phenylacetophenone . The preparation condition is mild, the reaction speed is fully improved, the side reaction is reduced and prevented, the product quality is improved .Molecular Structure Analysis
The molecular weight of 4’-Fluoro-2-phenylacetophenone is 214.23 g/mol . Its crystals belong to the monoclinic crystal system .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Fluoro-2-phenylacetophenone include a molecular weight of 214.23 g/mol . Further details about its physical and chemical properties are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen
Biological Baeyer-Villiger Oxidation
4'-Fluoro-2-phenylacetophenone has been studied in the context of biological Baeyer–Villiger oxidation. Moonen, Rietjens, and van Berkel (2001) used 19F NMR to study the time-dependent conversion of various fluorinated acetophenones, including 4'-fluoroacetophenone. This study highlighted the role of Pseudomonas fluorescens ACB cells and 4'-hydroxyacetophenone monooxygenase (HAPMO) in converting 4'-fluoroacetophenone to valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
INDO Molecular Orbital Study
Twine, Parker, and Bursey (1973) conducted an INDO molecular orbital study on p-phenylacetophenone and 2-fluoro-4′-acetylbiphenyl, providing insights into the conformations of p-arylacetophenones, including 4'-Fluoro-2-phenylacetophenone, as neutral molecules and molecular ions (Twine, Parker, & Bursey, 1973).
Synthesis of Novel Diphenylacetylene Derivatives
Yan Ji-zhong (2010) synthesized derivatives of phenylacetylenes, including those substituted with p-fluorophenyl groups, highlighting potential applications in MRI probes targeting amyloid plaques in Alzheimer's disease. This research indicates the relevance of 4'-Fluoro-2-phenylacetophenone in medical imaging technologies (Yan Ji-zhong, 2010).
Tin(II) Complexes Synthesis
Singh (2010) synthesized tin(II) complexes using 3-methyl-4-fluoro-acetophenone derivatives derived from amino acids, including 4'-Fluoro-2-phenylacetophenone. This study emphasizes the potential of these complexes in antibacterial activities, showcasing the pharmaceutical applications of 4'-Fluoro-2-phenylacetophenone (Singh, 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKGCQUWKAFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312380 | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2-phenylacetophenone | |
CAS RN |
347-84-2 | |
| Record name | 347-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)







